1-Aminocyclooctane-1-carbonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

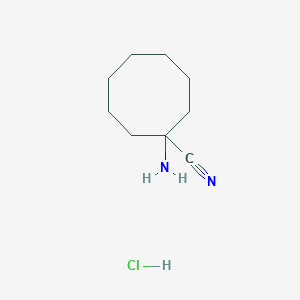

1-Aminocyclooctane-1-carbonitrile hydrochloride is an organic compound with the molecular formula C9H17ClN2 and a molecular weight of 188.7 . It appears as a powder and is typically stored at 4 °C .

Molecular Structure Analysis

The IUPAC name for this compound is 1-aminocyclooctane-1-carbonitrile hydrochloride . The InChI code is1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H . The SMILES representation is C1CCCC(CCC1)(C#N)N.Cl . Physical And Chemical Properties Analysis

1-Aminocyclooctane-1-carbonitrile hydrochloride is a powder . It has a molecular weight of 188.7 . The compound is typically stored at a temperature of 4 °C .科学的研究の応用

Synthesis and Anticonvulsant Activity

Amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were synthesized, which involved the conversion of corresponding carboxylic acid to carbonyl chloride. This was followed by reactions with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to yield amino amides and esters, isolated as hydrochlorides. These compounds exhibited anticonvulsant activity (Zh. S. Arustamyan et al., 2019).

Formation and Hydrolysis of Derivatives

The compound o-(2, 2-dicyanovinyl) aminoaniline was converted into 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile using hydrochloric acid. This compound was then hydrolyzed with various bases to yield diazepine, triazepine, or benzimidazole derivatives (Y. Okamoto & T. Ueda, 1975).

Nucleophilic Substitution Reactions

1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile underwent various nucleophilic substitution reactions, leading to the formation of various derivatives including chloro-acetylamino and aminoiminopyrimidine derivatives. These served as precursors for the synthesis of a range of fused heterocyclic compounds (A. El-Dean et al., 2010).

Cyclocondensation and Derivatives Synthesis

Cyclocondensation of alpha-aminonitriles and enones led to the formation of 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles. These compounds have applications as starting materials for the preparation of polysubstituted pyrrolizidines and other derivatives (I. Bergner et al., 2009).

Reactivity and Chemical Transformations

The chemical reactivity of 6-methylchromone-3-carbonitrile was explored, leading to the formation of various heterocyclic systems upon reaction with different nucleophilic reagents. This revealed unique pathways and the synthesis of novel structures (M. Ibrahim & N. M. El-Gohary, 2016).

Synthesis of Heterocyclic Compounds

Michael addition was used to synthesize 2-Amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles. These compounds were further processed to yield new pentacyclic compounds, showcasing the versatility of these reactions in generating complex heterocyclic structures (L. Dammak et al., 2014).

特性

IUPAC Name |

1-aminocyclooctane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIBMHRKPNYEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminocyclooctane-1-carbonitrile hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633650.png)

![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2633653.png)

![N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2633654.png)

![2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide](/img/structure/B2633659.png)

![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)

![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)

![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)